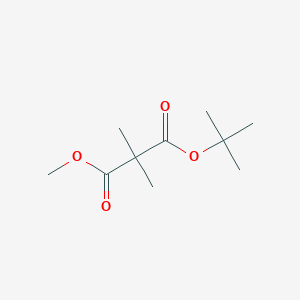

1-Tert-butyl 3-methyl 2,2-dimethylmalonate

CAS No.: 85293-46-5

Cat. No.: VC3806906

Molecular Formula: C10H18O4

Molecular Weight: 202.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 85293-46-5 |

|---|---|

| Molecular Formula | C10H18O4 |

| Molecular Weight | 202.25 g/mol |

| IUPAC Name | 3-O-tert-butyl 1-O-methyl 2,2-dimethylpropanedioate |

| Standard InChI | InChI=1S/C10H18O4/c1-9(2,3)14-8(12)10(4,5)7(11)13-6/h1-6H3 |

| Standard InChI Key | ZXTMFWHKFMRXOI-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)C(C)(C)C(=O)OC |

| Canonical SMILES | CC(C)(C)OC(=O)C(C)(C)C(=O)OC |

Introduction

Structural Elucidation and Molecular Identity

Chemical Composition and Nomenclature

1-Tert-butyl 3-methyl 2,2-dimethylmalonate is a diester of malonic acid with the molecular formula CHO and a molecular weight of 202.25 g/mol . Its IUPAC name, O1-tert-butyl O3-methyl 2,2-dimethylpropanedioate, reflects the substitution pattern:

-

A tert-butyl group (-OC(CH)) at the first ester position.

-

A methyl group (-OCH) at the third ester position.

-

Two methyl groups (-CH) on the central carbon of the malonate backbone .

The compound’s structure is critical for its steric and electronic properties, influencing reactivity and stability.

Synthetic Methodologies

Alkylation of Malonate Esters

The synthesis of 1-tert-butyl 3-methyl 2,2-dimethylmalonate typically involves sequential alkylation of a malonate precursor. A representative pathway involves:

-

Deprotonation: Treatment of tert-butyl methyl malonate (CAS 42726-73-8) with a strong base like sodium hydride (NaH) in dimethylformamide (DMF) generates a resonance-stabilized enolate .

-

Methylation: Reaction with methyl iodide (CHI) at 0–25°C introduces methyl groups at the α-position. The reaction proceeds via an S2 mechanism, yielding the 2,2-dimethyl derivative .

-

Workup and Purification: Extraction with dichloromethane, drying over MgSO, and silica gel chromatography (hexane/ethyl acetate) afford the pure product in ~77% yield .

Key Reaction Conditions:

-

Temperature: 0°C (initial) → 25°C (final).

-

Solvent: DMF or tetrahydrofuran (THF).

Alternative Routes

-

Transesterification: Exchange of ester groups using acid or base catalysts, though this method is less common due to competing side reactions .

-

Protection-Deprotection Strategies: Use of tert-butyl esters as protecting groups in multi-step syntheses, enabling selective functionalization .

Physicochemical Properties

Chemical Reactivity

-

Hydrolysis: Susceptible to acidic or basic hydrolysis, yielding tert-butanol, methanol, and dimethylmalonic acid.

-

Thermal Decomposition: At elevated temperatures, β-keto ester degradation may occur, releasing acetone and CO .

-

Radical Reactions: Participation in photooxidation pathways, forming peroxynitrate derivatives in the presence of NO .

Applications in Organic Synthesis

Building Block for Complex Molecules

The compound’s steric bulk and electronic properties make it valuable for:

-

Peptide Mimetics: Incorporation into non-natural amino acids via alkylation or Michael additions .

-

Polymer Chemistry: Monomer for ester-based polymers with tailored thermal stability .

-

Pharmaceutical Intermediates: Key precursor in synthesizing β-keto esters and heterocyclic compounds .

Catalytic and Mechanistic Studies

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume